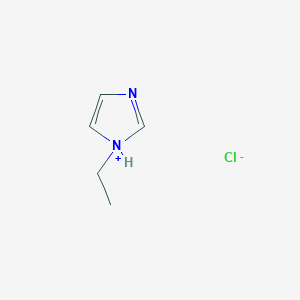

1-Ethylimidazolium chloride, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-3-methylimidazolium chloride is an imidazolium chloride ionic liquid . It can be used as a starting material for the preparation of 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate (EMI.Cl.BF 4) molten salt for electrochemical studies . It can also act as a solvent and catalyst for the depolymerization of oak wood lignin .

Synthesis Analysis

A microcrystalline carboxyl-functionalized imidazolium chloride, namely 1-carboxymethyl-3-ethylimidazolium chloride, has been synthesized and characterized by elemental analysis, attenuated total reflectance Fourier transform IR spectroscopy (ATR-FT-IR), single-crystal X-ray diffraction, thermal analysis (TGA/DSC), and photoluminescence spectroscopy .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium chloride has been investigated in acidic and basic ionic liquids (ILs) of 1-methyl-3-ethylimidazolium chloride (EMICl)/AlCl3 with X-ray absorption spectroscopy (XAS) .

Chemical Reactions Analysis

Various ionic liquids have been investigated for Al deposition including 1-methyl-3-ethylimidazolium chloride ([MEIm]Cl) and 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-methylimidazolium chloride include a melting point of 77 to 79 °C . It is also known that the compound exhibits a blue fluorescence and a green phosphorescence associated with spin-allowed ( (1)pi <- (1)pi*) and spin-forbidden ( (1)pi <- (3)pi*) transitions, respectively .

Scientific Research Applications

- 1-Ethylimidazolium chloride participates in hydrogen bonding interactions. Its imidazolium cation contains a nitrogen atom that can form hydrogen bonds with other molecules or ions. Researchers explore these interactions for applications in catalysis, materials science, and supramolecular chemistry .

- As an ionic liquid, 1-Ethylimidazolium chloride has applications as a solvent or electrolyte. Ionic liquids are non-volatile, thermally stable, and can dissolve a wide range of compounds. Researchers investigate their use in green chemistry, electrochemistry, and separation processes.

- 1-Ethylimidazolium chloride serves as a precursor for designing novel catalysts. Researchers modify its structure to create imidazolium-based catalysts for organic transformations, such as C-C bond formation, oxidation, and reduction reactions .

- Due to its unique properties, including low melting points and high thermal stability, 1-Ethylimidazolium chloride contributes to the development of functional materials. These materials find applications in sensors, coatings, and drug delivery systems .

- Researchers explore 1-Ethylimidazolium chloride as an electrolyte in energy storage devices (e.g., supercapacitors and batteries). Its ionic conductivity and stability make it a promising candidate for enhancing electrochemical performance.

- Some imidazolium-based ionic liquids, including those derived from 1-Ethylimidazolium chloride , exhibit antimicrobial properties. Researchers investigate their potential as alternatives to traditional antibiotics .

Hydrogen Bonding

Ionic Liquids

Catalysis

Materials Science

Electrochemistry

Biological Activity

Safety and Hazards

Future Directions

1-Ethyl-3-methylimidazolium chloride is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . It is also being investigated for its potential as a low-toxic biocide with high antimicrobial activity against reference and clinical multidrug-resistant strains .

Mechanism of Action

Target of Action

1-Ethylimidazolium chloride, also known as [EMIM]Cl, is an organic salt and a room-temperature ionic liquid (RTIL) . It is primarily used as a solvent in many organic reactions due to its unique properties . .

Mode of Action

The mode of action of 1-Ethylimidazolium chloride is largely based on its physicochemical properties. As an ionic liquid, it has small vapor pressures, high thermal stabilities, and ionic conductivities . These properties make it an effective solvent for various organic reactions . .

Biochemical Pathways

It is known that 1-ethylimidazolium chloride can be used in cellulose processing . This suggests that it may interact with biochemical pathways related to cellulose metabolism.

Result of Action

It is known that 1-ethylimidazolium chloride can be used in cellulose processing , suggesting that it may have effects on the structure and function of cellulose in the cell.

Action Environment

The action of 1-Ethylimidazolium chloride can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature, as it is a room-temperature ionic liquid . Additionally, the presence of other ions in the environment can potentially influence the action, efficacy, and stability of 1-Ethylimidazolium chloride .

properties

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-2-7-4-3-6-5-7;/h3-5H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDVJABGTGHCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylimidazolium chloride, 98% | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)